6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

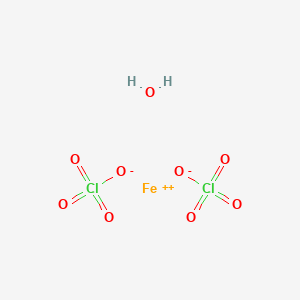

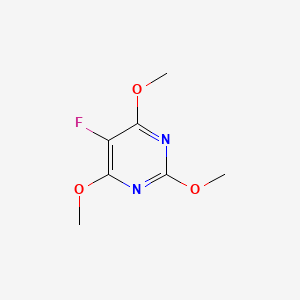

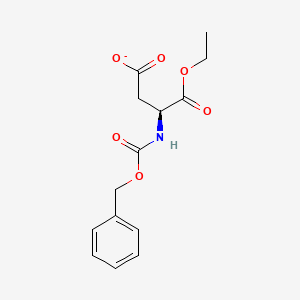

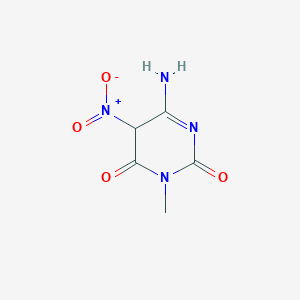

6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a type of pyrimidinedione, a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It is a part of the pyrimidopyrimidines or tetra-azanaphthalenes, which are two fused pyrimidine rings with four possible structural isomers .

Synthesis Analysis

The synthesis of 6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione involves various methods. One such method involves the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with aryl aldehydes and urea in the presence of a catalytic amount of acetic acid under microwave irradiation conditions .Molecular Structure Analysis

The molecular structure of 6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is characterized by a pyrimidine ring substituted with two carbonyl groups . The molecular weight of this compound is 141.1280 .Chemical Reactions Analysis

The reactivity of the substituents linked to the ring carbon and nitrogen atoms of 6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is an important aspect of its chemical reactions . The reaction proceeds cleanly and completely in the presence of different amine (chain aliphatic amines and benzyl amines) to afford a series of pyrimidine and indene-containing products .科学研究应用

Pharmaceuticals: Anticancer Applications

This compound has shown potential in the development of anticancer drugs. Its structure allows it to interfere with the replication of cancer cells, making it a valuable agent in the fight against various forms of cancer .

Biochemical Research: cAMP-Phosphodiesterase Inhibition

In biochemical pathways, this compound acts as an inhibitor for cAMP-phosphodiesterase platelets. This inhibition plays a crucial role in regulating cellular processes such as inflammation and immune responses .

Cardiovascular Therapeutics: Antihypertensive Agent

The compound’s ability to decrease pulmonary hypertension positions it as a candidate for treating high blood pressure and other cardiovascular diseases .

Antimicrobial and Antibacterial Applications

Research has indicated that this compound has antibacterial properties, making it useful in the development of new antibiotics to combat resistant strains of bacteria .

Anti-inflammatory and Anti-allergic Research

Due to its anti-inflammatory and anti-allergic properties, this compound is being studied for its effectiveness in treating conditions like asthma and allergic reactions .

Neurological Disorders: Neuroprotective Potential

The compound’s impact on biochemical pathways suggests potential neuroprotective applications, which could be beneficial in treating neurodegenerative diseases .

Diabetes Management: Type 2 Diabetes Treatment

It has been applied in the treatment of type 2 diabetes, indicating its role in insulin regulation and glucose metabolism .

Chemical Synthesis: Receptor for Tyrosine Kinase

As a receptor for tyrosine kinase, this compound contributes to the biosynthesis of essential biochemicals, which is significant in both research and therapeutic applications .

未来方向

The future directions for the study of 6-Amino-3-methyl-5-nitro-1H-pyrimidine-2,4-dione could involve further exploration of its synthesis methods, reactivity, and biological applications . This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

属性

IUPAC Name |

6-amino-3-methyl-5-nitro-5H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h2H,1H3,(H2,6,7,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGIFSZUMKXOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(C(=NC1=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40786619 |

Source

|

| Record name | 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40786619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione | |

CAS RN |

448904-31-2 |

Source

|

| Record name | 6-Amino-3-methyl-5-nitropyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40786619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。